Epidanshenspiroketallactone

Description

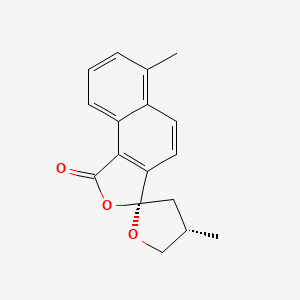

Structure

3D Structure

Properties

IUPAC Name |

(3R,4'S)-4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3/t10-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLNYCCHXAULQA-DYZYQPBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@]2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Precursors of Epidanshenspiroketallactone

Elucidation of Enzymatic Steps in Epidanshenspiroketallactone Biosynthesis

The biosynthesis of this compound is presumed to follow the initial enzymatic sequence established for tanshinones, starting from the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govnih.gov The pathway can be broadly categorized into three stages: the formation of the diterpene skeleton, and subsequent post-modifications.

The key enzymatic steps are:

GGPP Synthesis : The pathway begins with the formation of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids and the mevalonate (B85504) (MVA) pathway in the cytosol. nih.govnih.gov Geranylgeranyl diphosphate synthase (GGPPS) then catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to produce GGPP, the direct precursor for all diterpenoids. asianpubs.org

Diterpene Skeleton Formation : Two distinct types of terpene synthases (TPSs) are crucial for constructing the characteristic abietane (B96969) skeleton. First, copalyl diphosphate synthase (CPS), specifically SmCPS1 in S. miltiorrhiza, cyclizes GGPP to form copalyl diphosphate (CPP). tandfonline.commdpi.com Subsequently, kaurene synthase-like (KSL) enzymes, primarily SmKSL1, catalyze a second cyclization of CPP to produce the key intermediate, miltiradiene (B1257523). tandfonline.commdpi.com

Post-Modification by Cytochrome P450s : The miltiradiene skeleton undergoes extensive oxidative modifications, largely driven by cytochrome P450 monooxygenases (CYPs), to generate the vast diversity of tanshinones. nih.govmdpi.com A critical initial step is the conversion of miltiradiene to the phenolic abietane ferruginol, a reaction catalyzed by SmCYP76AH1. mdpi.com Further hydroxylations and oxidations are carried out by other CYPs, such as members of the CYP76AK and CYP71D subfamilies, creating a complex metabolic network. nih.govmdpi.com

While these steps explain the formation of the core abietane structure, the precise enzymatic reactions that modify a tanshinone-like intermediate to form the defining spiroketal lactone moiety of this compound have not been explicitly characterized. It is hypothesized that a cascade of specific hydroxylases, dehydrogenases, and possibly non-enzymatic cyclizations leads to the final structure. nih.govresearchgate.net

Identification of Intermediate Metabolites and Precursors in Salvia miltiorrhiza

The biosynthesis of this compound relies on a pool of upstream precursors and key intermediate compounds synthesized within Salvia miltiorrhiza. These metabolites are foundational to the entire diterpenoid pathway in the plant.

The primary precursors originate from central metabolism, feeding into two distinct isoprenoid biosynthesis pathways:

The Mevalonate (MVA) Pathway : Located in the cytosol, this pathway uses Acetyl-CoA as its starting block. tandfonline.com

The Methylerythritol Phosphate (MEP) Pathway : Located in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P). nih.govresearchgate.net This pathway is considered the primary source of precursors for diterpenoid biosynthesis in plants. nih.govresearchgate.net

These pathways produce the universal C5 building blocks, IPP and DMAPP. These are then sequentially condensed to form the C20 precursor GGPP, which is the entry point for diterpenoid-specific metabolism. The subsequent cyclization and modification steps create key intermediates that are likely precursors to this compound.

Table 1: Key Precursors and Intermediate Metabolites in the Biosynthesis of Diterpenoids in Salvia miltiorrhiza

| Compound Name | Abbreviation | Role in Pathway | Biosynthetic Origin |

| Isopentenyl Diphosphate | IPP | Universal C5 isoprenoid building block. nih.gov | MVA and MEP Pathways |

| Dimethylallyl Diphosphate | DMAPP | Universal C5 isoprenoid building block, isomer of IPP. nih.gov | MVA and MEP Pathways |

| Geranylgeranyl Diphosphate | GGPP | Universal C20 precursor for all diterpenoids. nih.gov | Condensation of IPP and DMAPP |

| Copalyl Diphosphate | CPP | First cyclized intermediate in tanshinone biosynthesis. tandfonline.com | Cyclization of GGPP by SmCPS1 |

| Miltiradiene | Key tricyclic abietane diterpene skeleton. tandfonline.com | Cyclization of CPP by SmKSL1 | |

| Ferruginol | Key phenolic abietane intermediate. nih.gov | Oxidation of Miltiradiene by SmCYP76AH1 |

Genetic and Molecular Mechanisms Regulating this compound Production

The production of this compound, like other specialized metabolites in S. miltiorrhiza, is tightly controlled at the genetic and molecular level. This regulation occurs primarily through the modulation of gene expression for the biosynthetic enzymes involved in the pathway.

The key genes encoding the enzymes for the tanshinone pathway have been identified and characterized. The expression of these genes is controlled by a complex network of transcription factors (TFs), which can act as activators or repressors in response to developmental cues and environmental stimuli. oup.com This regulatory network ultimately determines the metabolic flux towards the synthesis of diterpenoids, including this compound.

Several families of transcription factors have been shown to play significant roles:

bHLH (basic Helix-Loop-Helix) : Proteins like SmbHLH65 and SmbHLH85 have been found to positively regulate tanshinone biosynthesis by upregulating key enzyme genes such as SmDXS2 and SmCPS1. oup.com

WRKY : This family contains both activators and repressors. For instance, SmWRKY1 activates SmDXR, while SmWRKY32 acts as a repressor, downregulating SmGGPPS1 and SmCPS1. oup.com

AP2/ERF (APETALA2/Ethylene-Responsive Factor) : TFs such as SmERF128 have been identified as positive regulators, activating the expression of SmCPS1, SmKSL1, and SmCYP76AH1. researchgate.net

GRAS : Members like SmGRAS1 and SmGRAS2 can regulate the metabolic flux by promoting the expression of genes in the tanshinone pathway while inhibiting competing pathways.

This intricate transcriptional control allows the plant to fine-tune the production of its chemical arsenal. As this compound is derived from the same core pathway, its accumulation is inherently governed by these same genetic and molecular mechanisms.

Table 2: Key Genes and Regulators in Diterpenoid Biosynthesis in Salvia miltiorrhiza

| Gene/Regulator | Type | Function/Target |

| SmDXS2 | Enzyme Gene | Encodes 1-deoxy-D-xylulose-5-phosphate synthase, a key enzyme in the MEP pathway. nih.govoup.com |

| SmGGPPS | Enzyme Gene | Encodes geranylgeranyl diphosphate synthase, which produces the diterpene precursor GGPP. asianpubs.orgchinbullbotany.com |

| SmCPS1 | Enzyme Gene | Encodes copalyl diphosphate synthase, the committed step in tanshinone biosynthesis. nih.govmdpi.com |

| SmKSL1 | Enzyme Gene | Encodes kaurene synthase-like 1, which forms the miltiradiene skeleton. mdpi.comoup.com |

| SmCYP76AH1 | Enzyme Gene | Encodes a cytochrome P450 that converts miltiradiene to ferruginol. mdpi.comresearchgate.net |

| SmWRKY32 | Transcription Factor | Represses tanshinone biosynthesis by downregulating SmGGPPS1 and SmCPS1. oup.com |

| SmbHLH65/SmbHLH85 | Transcription Factor | Positively regulate tanshinone biosynthesis by activating SmDXS2 and SmCPS1. oup.com |

| SmERF128 | Transcription Factor | Positively regulates tanshinone biosynthesis by activating SmCPS1, SmKSL1, and SmCYP76AH1. researchgate.net |

| SmGRAS1/SmGRAS2 | Transcription Factor | Regulate metabolic flux towards tanshinone production. |

Synthetic Strategies for Epidanshenspiroketallactone and Structural Analogs

Total Synthesis Methodologies for the Epidanshenspiroketallactone Scaffold

The total synthesis of compounds sharing the tetracyclic core of this compound, such as tanshinone I and tanshinone IIA, has been a subject of interest for organic chemists. These syntheses provide a foundational blueprint for the assembly of the characteristic phenanthrenequinone (B147406) structure.

One of the earliest total syntheses of tanshinone I was reported by Baillie and Thomson in 1968, starting from podocarpic acid. nih.gov This approach involved the dehydrogenation of the starting material to form a key phenanthrol intermediate, which was then converted to the corresponding quinone. nih.gov

More contemporary and efficient methods often employ the Diels-Alder reaction to construct the phenanthrenequinone scaffold. For instance, a three-step synthesis of tanshinone I has been developed utilizing a Diels-Alder reaction between o-methylstyrene and p-benzoquinone to form the core structure. tandfonline.com This is followed by an epoxidation and a Feist-Bénary furan (B31954) synthesis to complete the molecule. tandfonline.com Another approach also utilized a Diels-Alder reaction between 2-methylstyrene (B165405) and 2-methoxy-1,4-benzoquinone, followed by demethylation and a Feist-Bénary reaction to yield tanshinone I . acs.org

The total synthesis of tanshinone IIA has also been achieved through various strategies. One notable method involves a C-H functionalization approach, starting from a common tetralin building block. acs.orgnih.gov Key steps in this synthesis include a regioselective Pd-catalyzed iodination and an Ir-catalyzed borylation, followed by an intramolecular stanna-Brook type reaction to form the ortho-quinone ring. acs.org An alternative strategy for synthesizing angularly fused diterpene quinones like tanshinone IIA employs an aromatic annulation strategy. mit.edu

Bioinspired syntheses have also been explored for related diterpenoids containing spiroketal motifs. For example, the synthesis of microstegiol (B1210348) and other skeleton-rearranged abietane (B96969) diterpenoids has been accomplished from carnosic acid, featuring a Wagner–Meerwein type methyl migration and subsequent cascade transformations. acs.org Similarly, a bioinspired synthesis of spirochensilide A from lanosterol (B1674476) involved a double-bond isomerization/spiroketal formation cascade. acs.org These bio-mimetic approaches could inspire future strategies for the stereoselective formation of the spiroketal lactone in this compound.

Table 1: Key Reactions in the Total Synthesis of Tanshinone Analogs

| Target Compound | Key Reactions | Starting Materials | Reference |

|---|---|---|---|

| Tanshinone I | Dehydrogenation, Fieser method | Podocarpic acid | nih.gov |

| Tanshinone I | Diels-Alder reaction, Demethylation, Feist-Bénary reaction | 2-Methylstyrene, 2-Methoxy-1,4-benzoquinone | acs.org |

| Tanshinone I | Diels-Alder reaction, Weitz-Scheffer epoxidation, Feist-Bénary reaction | o-Methylstyrene, p-Benzoquinone | tandfonline.com |

| Tanshinone IIA | Pd-catalyzed iodination, Ir-catalyzed borylation, Stanna-Brook rearrangement | Tetralin building block | acs.orgnih.gov |

| Tanshinone IIA | Aromatic annulation | Not specified | mit.edu |

| Microstegiol | Wagner-Meerwein rearrangement, Cascade transformations | Carnosic acid | acs.org |

| Spirochensilide A | C-H oxidation, Meinwald rearrangement, Spiroketal formation | Lanosterol | acs.org |

Semi-synthetic Modifications and Derivatization of this compound

While specific semi-synthetic studies on this compound are scarce, research on the modification of related tanshinones provides a framework for potential derivatization strategies. These modifications are often aimed at improving the pharmacological properties of the natural products. researchgate.netnih.gov

The furan ring of tanshinone I has been a target for structural modification. For example, palladium-catalyzed C-H activation at the alpha-position of the furan ring has been used to introduce various aryl groups. The ortho-quinone moiety of tanshinone I has also been modified to create a library of nitrogen-containing heterocyclic derivatives, such as oxazoles and imidazoles.

For tanshinone IIA , derivatives have been synthesized through reactions such as sulfonation, salt formation, chlorination, and amidation to improve properties like water solubility. nih.gov The Mannich reaction has been employed to introduce aminomethyl groups onto the tanshinone scaffold, leading to derivatives with altered biological activities. For instance, 2-(N-pyrrolidine-alkyl) derivatives of both tanshinone I and tanshinone IIA have been synthesized. mdpi.com

These examples of chemical transformations on the tanshinone framework suggest that similar modifications could be applied to this compound to generate novel analogs.

Table 2: Examples of Semi-synthetic Modifications of Tanshinones

| Parent Compound | Reaction Type | Reagents | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| Tanshinone I | Palladium-catalyzed C-H arylation | Aryl halides | 2-Aryl derivatives | |

| Tanshinone I | Heterocycle formation | Various | C-11/C-12 nitrogen heterocycles | |

| Tanshinone IIA | Mannich reaction | Formaldehyde, Pyrrolidine | 2-(N-pyrrolidine-alkyl) derivatives | mdpi.com |

| Tanshinone IIA | Sulfonation, Amidation, etc. | Various | Water-soluble derivatives | nih.gov |

Stereocontrolled Synthesis Approaches for this compound Isomers

The stereochemistry of the spiroketal lactone is a defining feature of this compound. While its specific stereocontrolled synthesis is not detailed in the literature, general strategies for the stereoselective formation of spiroketals are well-established and highly relevant.

The formation of spiroketals can be controlled through either thermodynamic or kinetic approaches. arkat-usa.org Thermodynamic control often relies on the anomeric effect, which stabilizes the stereoisomer where a heteroatom lone pair on one ring is anti-periplanar to an adjacent C-O bond in the other ring. However, in complex systems, steric factors can compete with this effect. rsc.org Kinetically controlled spiroketalizations, on the other hand, can provide access to thermodynamically less stable isomers. mskcc.org

Recent advances in transition metal catalysis have expanded the toolkit for stereoselective spiroketal synthesis. rsc.org For example, gold-catalyzed asymmetric spiroketalization has emerged as a powerful method. rsc.org Other metals like palladium have also been used to catalyze spiroketal formation, although stereoselectivity can be challenging to control. rsc.org

The stereocontrolled synthesis of bis-spiroketals has also been addressed through strategies like tethering, which can enforce a specific stereochemical outcome in a thermodynamically controlled cyclization. nih.gov The stereoselective synthesis of pyrrolomorpholine spiroketal natural products has been achieved through the stereocontrolled spirocyclization of glycal intermediates, providing access to different anomers. rsc.org

These general principles and methodologies for stereocontrolled spiroketal synthesis would be instrumental in any future synthetic endeavor towards specific isomers of this compound.

Pharmacological Mechanisms of Epidanshenspiroketallactone

Cellular and Molecular Target Interactions of Epidanshenspiroketallactone

The therapeutic potential of this compound is rooted in its ability to modulate specific cellular and molecular targets. Network pharmacology studies have identified its association with several critical signaling cascades that govern fundamental cellular functions.

Research indicates that this compound exerts its effects by influencing a number of significant signaling pathways. These interactions are predicted to be the basis of its biological activity, particularly in complex conditions where multiple pathways are dysregulated.

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of fundamental cellular functions, including cell growth, proliferation, survival, and metabolism. genome.jpwikipedia.orgcellsignal.com This pathway is activated by numerous stimuli, such as growth factors and hormones, which trigger the production of phosphatidylinositol-3,4,5-triphosphate (PIP3). genome.jp PIP3 then recruits and activates Akt, a serine/threonine kinase, which in turn phosphorylates a multitude of downstream substrates, thereby controlling key cellular processes. genome.jpsinobiological.com Dysregulation of the PI3K-Akt pathway is frequently implicated in various diseases, including cancer. cellsignal.com

Table 1: Predicted Interaction of this compound with the PI3K-Akt Pathway

| Study Type | Key Finding | Implicated Target(s) | Reference(s) |

|---|---|---|---|

| Network Pharmacology | Identification of PI3K-Akt as a key pathway for multi-compound formulas containing this compound. | AKT1 | acs.org, tmrjournals.com, nih.gov |

| Network Pharmacology | Prediction of PI3K-Akt pathway involvement in the mechanism of action for premature ovarian failure treatment. | PI3K-Akt Pathway | semanticscholar.org |

The p53 signaling pathway serves as a critical cellular stress response mechanism, often referred to as the "guardian of the genome". semanticscholar.org Activated by various stressors like DNA damage, oxidative stress, and oncogene activation, the p53 protein acts as a transcription factor. semanticscholar.org It regulates the expression of genes involved in crucial cellular outcomes such as cell cycle arrest, apoptosis, and cellular senescence, thereby preventing the proliferation of damaged cells and inhibiting tumor formation. semanticscholar.orgceospublishers.com

This compound has been implicated in the modulation of the p53 signaling pathway through network pharmacology analyses. acs.orgtmrjournals.comsemanticscholar.orgnih.govceospublishers.com These studies predict that this compound is among the active compounds in certain herbal formulations that target this pathway. The p53 signaling pathway was found to be significantly enriched in analyses of the molecular mechanisms of these formulations for various conditions. acs.orgtmrjournals.comnih.govceospublishers.com Specifically, TP53 is identified as a key target gene, suggesting that this compound may contribute to the regulation of apoptosis and cell cycle control. tmrjournals.comnih.gov

Table 2: Predicted Interaction of this compound with the p53 Signaling Pathway

| Study Type | Key Finding | Implicated Target(s) | Reference(s) |

|---|---|---|---|

| Network Pharmacology | Identification of p53 signaling as a significant pathway for herbal formulas containing this compound. | TP53 | tmrjournals.com, nih.gov |

| Network Pharmacology | Prediction of p53 pathway involvement in the treatment of high-altitude heart disease and other conditions. | p53 Signaling Pathway | acs.org, semanticscholar.org, ceospublishers.com |

The Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway is the master regulator of the cellular response to low oxygen levels (hypoxia). nih.govkegg.jp The HIF-1 transcription factor is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.govnih.gov Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival to adapt to the oxygen-deprived environment. acs.orgnih.govkegg.jp The PI3K/Akt pathway can also activate HIF-1α in an oxygen-independent manner. nih.govnih.gov

Network pharmacology studies have suggested a link between this compound and the HIF-1 signaling pathway. acs.orgsemanticscholar.org In analyses of multi-component herbal preparations, the HIF-1 signaling pathway was identified as a significantly enriched pathway. acs.orgsemanticscholar.org This indicates that this compound, as one of the constituent compounds, may play a role in modulating the cellular response to hypoxia. This interaction could be crucial in conditions where tissue oxygenation is compromised. acs.org

Table 3: Predicted Interaction of this compound with the HIF-1 Pathway

| Study Type | Key Finding | Implicated Target(s) | Reference(s) |

|---|---|---|---|

| Network Pharmacology | Identification of HIF-1 signaling as a key pathway in the mechanism of action for high-altitude heart disease. | HIF-1 Signaling Pathway | acs.org |

| Network Pharmacology | Prediction of HIF-1 pathway involvement in the treatment of premature ovarian failure. | HIF-1 Signaling Pathway | semanticscholar.org |

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and disease. Vascular Endothelial Growth Factor A (VEGFA) is a key signaling protein that stimulates angiogenesis. austinpublishinggroup.comptglab.comwjgnet.com It functions by binding to its receptors, primarily VEGFR2, on endothelial cells, which triggers downstream signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new vascular structures. austinpublishinggroup.comresearchgate.net The expression of VEGFA itself is notably regulated by the HIF-1 transcription factor in response to hypoxia. nih.gov

This compound is associated with the modulation of angiogenesis, likely through its influence on VEGFA. Network pharmacology studies have identified VEGFA as a potential target for compounds derived from Salvia miltiorrhiza, the plant source of this compound. austinpublishinggroup.com Specifically, VEGFA was identified as a core target in a protein-protein interaction network analysis of a formula containing this compound. acs.org This suggests that this compound may contribute to the regulation of angiogenesis by interacting with the VEGFA pathway. austinpublishinggroup.com

Table 4: Predicted Interaction of this compound with VEGFA and Angiogenesis

| Study Type | Key Finding | Implicated Target(s) | Reference(s) |

|---|---|---|---|

| Network Pharmacology | Identification of VEGFA as a potential target for compounds from Salvia miltiorrhiza. | VEGFA | austinpublishinggroup.com |

| Network Pharmacology | VEGFA identified as a core target in a protein-protein interaction network. | VEGFα | acs.org |

G-protein coupled receptors (GPCRs) constitute a vast and diverse family of transmembrane receptors that detect a wide variety of extracellular signals, including hormones, neurotransmitters, and ions. nih.govwikipedia.orgscielo.org.mx Upon ligand binding, GPCRs activate intracellular G-proteins, initiating signaling cascades that regulate numerous physiological processes. nih.govwikipedia.org The "neuroactive ligand-receptor interaction" pathway is a broad classification that encompasses the interactions between various neurotransmitters and other neuroactive molecules with their corresponding receptors, a significant portion of which are GPCRs. semanticscholar.orgnih.govgenome.jpnih.gov This pathway is fundamental to synaptic transmission and the regulation of neuronal excitability. scielo.org.mx

Systematic pharmacology research has predicted that this compound is involved in the neuroactive ligand-receptor interaction pathway. semanticscholar.org This pathway was significantly enriched in a signaling pathway analysis of a multi-compound decoction containing this compound, suggesting a potential role in modulating neurological functions. semanticscholar.org The analysis linked this compound to specific dopamine (B1211576) and adrenergic receptors, which are types of GPCRs. semanticscholar.org

Table 5: Predicted Interaction of this compound with GPCRs and Neuroactive Ligand-Receptor Interactions

| Study Type | Key Finding | Implicated Target(s) | Reference(s) |

|---|---|---|---|

| Network Pharmacology | Identification of "neuroactive ligand-receptor interaction" as a key signaling pathway. | DRD1, ADRA2C, ADRA1B, OPRD1 | semanticscholar.org |

Vascular Endothelial Growth Factor A (VEGFA) and Angiogenesis Pathways

Enzymatic Activity Perturbations by this compound

This compound is a bioactive compound identified in Salvia miltiorrhiza (Danshen), an herb with a history of use in traditional medicine for conditions related to bone and cardiovascular health. nih.gov Research into the constituents of this plant has revealed that certain compounds can selectively interfere with specific enzymatic processes without broadly inhibiting enzyme function.

Cathepsin K Collagenase Activity Inhibition

Cathepsin K (CatK) is a lysosomal cysteine protease that plays a dominant role in bone resorption by degrading type I collagen, which constitutes 90% of the organic bone matrix. nih.govmdpi.com While many inhibitors have been developed to target the active site of Cathepsin K, this often leads to undesirable side effects. nih.gov A more novel therapeutic strategy involves the selective inhibition of only the enzyme's collagen-degrading activity, leaving its other proteolytic functions intact. nih.govnih.gov

Compounds isolated from Salvia miltiorrhiza, particularly a class of diterpenoids known as tanshinones, have been identified as selective inhibitors of Cathepsin K's collagenase activity. nih.gov this compound is a diterpenoid compound found within this plant. plantaedb.comceospublishers.com The inhibitory mechanism of these tanshinones is unique; they are considered ectosteric inhibitors. nih.gov Rather than binding to the enzyme's active site, they interfere with an external (ectosteric) site necessary for the formation of Cathepsin K dimers. nih.gov This dimerization is a required step for the degradation of triple-helical collagens, but not for the enzyme's general peptidase activity. nih.gov By preventing this oligomerization, these compounds effectively block bone resorption without affecting the enzyme's viability or its non-collagenolytic functions. nih.gov

Impact on Cellular Homeostasis and Stress Responses

This compound, as a constituent of complex herbal formulas, is implicated in broader cellular processes that involve maintaining balance and responding to stress. Network pharmacology studies, which analyze the interactions between compounds and biological systems, suggest that it may contribute to the regulation of pathways governing cell survival, death, and response to damaging stimuli. ceospublishers.comnih.gov

Regulation of Oxidative Stress Pathways

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key factor in the development of numerous diseases. mdpi.comnih.gov Active ingredients in Salvia miltiorrhiza, the source of this compound, have demonstrated antioxidant properties. nih.gov Network pharmacology analyses suggest that compounds from this plant, including this compound, may exert therapeutic effects by modulating oxidative stress. nih.govnih.gov For instance, studies on related compounds from the same plant show an ability to inhibit oxidative stress by regulating key signaling pathways such as the PI3K-Akt and p53 pathways. nih.govresearchgate.net This regulation can involve increasing the expression of antioxidant factors like superoxide (B77818) dismutase (SOD) and glutathione, while reducing levels of oxidative markers such as malondialdehyde. nih.govresearchgate.net

Apoptosis and Programmed Cell Death Modulations

Apoptosis is a form of programmed cell death essential for normal tissue development and homeostasis. cellsignal.com Its dysregulation is a hallmark of many diseases. nih.gov The process is tightly controlled by a complex network of pro-apoptotic and anti-apoptotic proteins. cellsignal.comresearchgate.net Bioinformatic analyses of herbal formulas containing Salvia miltiorrhiza have associated its active components, including this compound, with the regulation of apoptotic processes. nsf.gov.lk

Specifically, some active ingredients from Salvia miltiorrhiza are predicted to modulate apoptosis through signaling pathways like the PI3K-Akt and p53 pathways. nih.govresearchgate.net These pathways can influence the expression of key apoptosis-related proteins. For example, modulation can lead to a decrease in the expression of pro-apoptotic proteins such as Bax and cleaved-Caspase-3. nih.govresearchgate.net This suggests a mechanism of inhibiting excessive or inappropriate cell death. nih.gov

Ferroptosis Regulation Mechanisms

Ferroptosis is a distinct, iron-dependent form of programmed cell death characterized by the accumulation of lipid-based reactive oxygen species. ceospublishers.com There is growing evidence that ferroptosis is involved in various diseases, including cardiovascular conditions and certain cancers. ceospublishers.com Network pharmacology studies have begun to link the components of Salvia miltiorrhiza to the regulation of ferroptosis. ceospublishers.comresearchgate.net

One such study, analyzing a formula containing Danshen for the treatment of chronic atrophic gastritis, identified this compound as an active ingredient and found a significant overlap between the formula's target genes and known ferroptosis-related genes. ceospublishers.com This suggests that compounds like this compound may contribute to therapeutic effects by modulating the ferroptosis pathway. ceospublishers.com The regulation may involve key ferroptosis factors and associated signaling pathways, such as those involving interleukins. ceospublishers.com

Immunomodulatory Properties of this compound

The immune system's response, particularly inflammation, is a critical factor in many pathological conditions. Immunomodulation refers to the alteration of the immune response. Active compounds from Salvia miltiorrhiza, the plant source of this compound, are known to possess anti-inflammatory and immunomodulatory effects. nih.govnih.gov

Network analyses predict that these compounds can influence key inflammatory and immune signaling pathways. ceospublishers.comresearchgate.net For example, they are associated with the regulation of targets like TNF (Tumor Necrosis Factor) and IL-6 (Interleukin-6), which are potent pro-inflammatory cytokines. nih.gov The modulation of these targets and their related pathways, such as the "Cytokine Signaling in Immune system" and "IL-17 signaling pathway," suggests a mechanism for controlling inflammation. ceospublishers.com While these effects are attributed to the herb's complex mixture of compounds, this compound is consistently identified as one of the potentially active ingredients in these immunomodulatory processes. nih.govresearchgate.net

Data Tables

Table 1: Predicted Bioactive Properties of this compound This table displays the predicted oral bioavailability (OB) and drug-likeness (DL) values for this compound from various network pharmacology studies. OB estimates the fraction of an orally administered drug that reaches systemic circulation, while DL is a qualitative assessment of how "drug-like" a compound is based on its physicochemical properties.

| Study Focus | Oral Bioavailability (OB) | Drug-Likeness (DL) | Source |

| Interstitial Cystitis/Bladder Pain Syndrome | 68.27 | 0.31 | nih.govresearchgate.net |

| Chronic Atrophic Gastritis | 68.27 | 0.31 | ceospublishers.com |

| Diabetic Nephropathy | 68.27 | 0.31 | nih.gov |

| Atherosclerosis | - | - | researchgate.net |

| Brain Damage from Cardiac I/R Injury | - | - | acs.org |

Note: Higher OB and appropriate DL values suggest a higher potential for a compound to be developed into an orally administered drug. The values are derived from computational models.

Table 2: Signaling Pathways Potentially Modulated by Constituents of Salvia miltiorrhiza This table summarizes key signaling pathways that are predicted to be modulated by the active components of Salvia miltiorrhiza, including this compound, based on network pharmacology analyses.

| Pharmacological Mechanism | Implicated Signaling Pathway(s) | Associated Cellular Process | Source(s) |

| Oxidative Stress Regulation | PI3K-Akt, p53 | Antioxidant defense | nih.govresearchgate.net |

| Apoptosis Modulation | PI3K-Akt, p53 | Cell survival, inhibition of programmed cell death | nih.govresearchgate.net |

| Ferroptosis Regulation | Interleukin Signaling, Th17 Cell Differentiation | Iron-dependent cell death | ceospublishers.com |

| Immunomodulation | TNF Signaling, Cytokine Signaling in Immune System | Inflammation, immune response | ceospublishers.comnih.gov |

Influence on Metabolic Pathways by this compound

This compound, a notable bioactive compound derived from Salvia miltiorrhiza, has been identified as a modulator of several critical metabolic pathways. Its influence extends to the restoration and regulation of complex cellular processes, particularly those related to energy production, lipid signaling, and structural lipid composition. Research, often involving metabolomic and transcriptomic analyses of herbal formulas containing this compound, has begun to shed light on its specific contributions to metabolic homeostasis.

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a vital coenzyme central to cellular metabolism, acting as a critical electron carrier in redox reactions essential for energy production through glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation. researchgate.net Beyond its role in energy harvesting, NAD+ is a necessary substrate for various signaling proteins, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and cellular stress responses. researchgate.netwikipedia.org A decline in NAD+ levels is associated with aging and various metabolic diseases. aging-us.com

Herbal formulations containing Salvia miltiorrhiza, the source of this compound, have been observed to restore NAD+ levels. For instance, a study on the Jian-Pi-Yi-Shen formula, which includes Salvia miltiorrhiza, demonstrated that it could rescue decreased NAD+ content in mouse models of chronic kidney disease. aging-us.com This restoration was achieved by upregulating key enzymes in the NAD+ biosynthesis pathways, such as nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway. aging-us.commdpi.comelisakits.co.uk While these findings point to the potential of Salvia miltiorrhiza constituents in modulating NAD+ metabolism, the precise role and direct impact of this compound itself in this process require more targeted investigation.

Table 1: Key Pathways of NAD+ Biosynthesis

| Pathway | Precursor | Key Enzymes | Description |

|---|---|---|---|

| De Novo Pathway | Tryptophan | Kynurenine 3-monooxygenase, QPRT | Synthesizes NAD+ from dietary tryptophan, primarily in the liver. plos.org |

| Preiss-Handler Pathway | Nicotinic Acid (Na) | NAPRT, NMNATs, NADS | Converts nicotinic acid into NAD+. |

| Salvage Pathway | Nicotinamide (Nam) | NAMPT, NMNATs | Recycles nicotinamide back into NAD+, the predominant pathway in mammals. plos.org |

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid stored in cell membranes and released by the action of phospholipase A2 (PLA2). nih.govclinref.com Once released, it is metabolized through three primary enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—into a variety of bioactive lipid mediators known as eicosanoids (e.g., prostaglandins, leukotrienes). cvphysiology.comnih.gov These molecules are potent regulators of inflammation, immune responses, and vascular function. clinref.commdpi.com

Table 2: Major Enzymes in Arachidonic Acid Metabolism

| Enzyme Family | Key Enzymes | Primary Products | Biological Function |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins, Thromboxanes | Inflammation, blood clotting, vasodilation/constriction. cvphysiology.com |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Lipoxins, HETEs | Inflammation, immune cell chemotaxis, bronchoconstriction. nih.govwikipedia.org |

| Cytochrome P450 (CYP) | CYP Epoxygenases, CYP Hydroxylases | EETs, HETEs | Regulation of vascular tone and inflammation. nih.govallergolyon.fr |

Retinol (B82714) (Vitamin A) metabolism is fundamental for vision, immune function, embryonic development, and cell differentiation. researchgate.net Dietary retinol is transported to tissues, where it undergoes a two-step oxidation process: first to retinaldehyde by alcohol/retinol dehydrogenases (ADH/RDH), and then irreversibly to retinoic acid (RA) by retinaldehyde dehydrogenases (RALDH). researchgate.netresearchgate.net Retinoic acid is the primary biologically active form, acting as a ligand for nuclear receptors to regulate gene transcription. biorxiv.org

The direct influence of this compound on retinol metabolism is an area of ongoing research. However, extracts from Salvia miltiorrhiza have been shown to exert protective effects in the retina, a tissue highly dependent on proper retinol cycling. spandidos-publications.com Studies have noted that formulations containing Salvia miltiorrhiza can protect retinal ganglion cells in models of glaucoma, suggesting a potential role in maintaining retinal health, though the specific mechanisms related to retinol metabolism were not fully elucidated. spandidos-publications.comresearchgate.net A study on Salvia miltiorrhiza seeds also noted the presence of retinol among other compounds, indicating the plant's complex relationship with retinoids. mdpi.com

Glycerophospholipids (GPLs) are the primary components of cellular membranes and serve as precursors for signaling molecules. mdpi.com The metabolism of GPLs involves the synthesis and remodeling of various classes, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and phosphatidylinositol (PI). researchgate.netmdpi.com Disturbances in GPL metabolism have been implicated in various pathological conditions.

In a study investigating the effects of a Salvia miltiorrhiza-Cortex moutan herb pair, of which this compound is a constituent, treatment was found to correct disruptions in glycerophospholipid metabolism in a rat model of middle cerebral artery occlusion (MCAO). nih.gov The integrated analysis revealed that key metabolites such as lyso-phosphatidylinositol (lyso-PI) and lyso-phosphatidylserine (lyso-PS) were modulated by the treatment, indicating a neuroprotective effect linked to the stabilization of cell membrane components and related signaling pathways. nih.gov

Sphingomyelin (B164518) is a type of sphingolipid found in animal cell membranes, particularly in the myelin sheath of nerve cells. numberanalytics.com Its metabolism is intricately linked with that of ceramide, a central signaling molecule involved in regulating cellular processes like apoptosis, cell growth, and differentiation. nih.gov The balance between sphingomyelin synthesis and its breakdown by sphingomyelinases is crucial for maintaining cellular homeostasis. nih.govnih.gov

Research has shown that herbal treatments containing this compound can significantly influence this pathway. In the same study on the Salvia miltiorrhiza-Cortex moutan pair, metabolomics analysis revealed that the treatment led to improvements in sphingomyelin metabolism in MCAO rats. nih.gov This finding suggests that constituents of the herbal pair, including this compound, may exert neuroprotective effects by modulating the sphingomyelin-ceramide cycle, thereby influencing cell survival and inflammatory responses.

Fatty acid metabolism encompasses both the breakdown of fatty acids to generate energy (beta-oxidation) and their synthesis to create building blocks for membranes and signaling molecules. wikipedia.orgfrontiersin.org This metabolic system is tightly regulated by hormones and cellular energy status, and its dysregulation is linked to numerous diseases. youtube.comnih.gov

The influence of this compound on this pathway has been highlighted in studies using herbal formulas derived from Salvia miltiorrhiza. An integrated analysis of metabolomics and transcriptomics showed that administration of a Salvia miltiorrhiza-Cortex moutan combination corrected disturbances in fatty acid metabolism in rats subjected to ischemic stroke. nih.gov A key metabolite identified in this correction was acylcarnitine, which is essential for the transport of fatty acids into the mitochondria for beta-oxidation. nih.gov This suggests that compounds within the formula, including this compound, may enhance cellular energy production under ischemic conditions by restoring efficient fatty acid utilization.

Table 3: Summary of Metabolic Pathways Influenced by Formulations Containing this compound

| Metabolic Pathway | Key Findings from Studies on S. miltiorrhiza Extracts | Associated Metabolites | Potential Therapeutic Implication |

|---|---|---|---|

| Glycerophospholipid Metabolism | Correction of pathway disturbances in MCAO models. nih.gov | Lyso-PI, Lyso-PS. nih.gov | Neuroprotection, membrane stabilization. |

| Sphingomyelin Metabolism | Improvements in metabolic processes in MCAO models. nih.gov | Ceramide, Sphingomyelin. | Modulation of apoptosis and inflammation. |

| Fatty Acid Metabolism | Correction of pathway disturbances in MCAO models. nih.gov | Acylcarnitine. nih.gov | Enhanced energy metabolism, neuroprotection. |

Sphingomyelin Metabolism

Pharmacodynamic Profiling and Target Validation of this compound

Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a compound on the body. For this compound, these investigations involve a multi-pronged approach to identify its molecular targets and characterize its influence on cellular pathways. This includes computational network analysis, direct binding and docking simulations, and profiling its effects on protein and gene expression.

Protein-Protein Interaction (PPI) Network Analysis for this compound

Protein-protein interaction (PPI) network analysis is a powerful bioinformatic tool used to visualize and interpret the complex web of relationships between proteins within a cell. nih.govebi.ac.uk By mapping the potential targets of a compound onto these networks, researchers can predict its systemic effects and understand its mechanism of action from a holistic perspective. nih.govebi.ac.ukbjcancer.org

For this compound, PPI network analysis has been employed in studies of complex herbal formulas where it is a constituent component. These analyses typically begin by identifying the potential protein targets of the compound using databases and predictive software. nih.govresearchgate.net These targets are then mapped onto a comprehensive human PPI network, often constructed using data from sources like the STRING database. nih.govresearchgate.net The resulting network is analyzed to identify key proteins (or "nodes") and clusters of interacting proteins that are significantly affected by the compound. github.io

Studies involving formulas containing this compound have used this approach to elucidate its role in treating conditions like diabetic retinopathy and atherosclerosis. nih.govresearchgate.netaustinpublishinggroup.com The analysis helps to identify key biological processes and signaling pathways that are modulated. For example, network pharmacology studies have connected this compound and its associated compounds to crucial targets involved in angiogenesis, inflammation, and metabolic regulation. austinpublishinggroup.comresearchgate.net These computational models provide a framework for further experimental validation. nih.gov

| Protein Target | Associated Condition/Pathway | Reference |

|---|---|---|

| AKT1 (RAC-alpha serine/threonine-protein kinase) | Diabetic Retinopathy Network | austinpublishinggroup.com |

| EGFR (Epidermal growth factor receptor) | Diabetic Retinopathy Network | austinpublishinggroup.com |

| ESR1 (Estrogen Receptor 1) | Diabetic Retinopathy Network | austinpublishinggroup.com |

| MMP2 (Matrix metalloproteinase-2) | Diabetic Retinopathy Network | austinpublishinggroup.com |

| MMP9 (Matrix metalloproteinase-9) | Diabetic Retinopathy Network | austinpublishinggroup.com |

| SRC (Proto-oncogene tyrosine-protein kinase Src) | Diabetic Retinopathy Network | austinpublishinggroup.com |

| Multiple Targets | Atherosclerosis | nih.govresearchgate.net |

| Multiple Targets | Alcoholic Liver Disease | researchgate.net |

Receptor Binding Assays and Computational Molecular Docking Studies for this compound (e.g., ESR1)

To validate the targets predicted by network analysis, receptor binding assays and computational molecular docking are employed. These methods provide more direct evidence of interaction between a compound and its protein target. giffordbioscience.comnih.gov

Computational Molecular Docking is a simulation technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. nih.govresearchgate.net Studies have utilized software like AutoDock to perform docking simulations of this compound with various protein targets. researchgate.net One notable target investigated is the Estrogen Receptor 1 (ESR1), a key protein in hormone-related conditions. austinpublishinggroup.comnih.govnih.gov Docking analyses predict how this compound fits into the binding pocket of ESR1, identifying specific amino acid residues that form hydrogen bonds and hydrophobic interactions, which stabilize the complex. nih.govresearchgate.net Such studies have also been performed for other targets identified in network pharmacology screens, including proteins involved in metabolic pathways like Ephx2 and Mtor. researchgate.net

Receptor Binding Assays are experimental techniques that quantify the interaction between a ligand and a receptor. giffordbioscience.combmglabtech.com These assays, such as radioligand binding assays, are considered the gold standard for measuring binding affinity (expressed as Kd or Ki values) and specificity. merckmillipore.comgiffordbioscience.com They provide essential experimental validation for the interactions predicted by computational docking. giffordbioscience.com While specific binding assay data for this compound is not widely published, this methodology is the critical next step to confirm the computationally predicted binding to targets like ESR1 and to determine the strength and specificity of these interactions. bmglabtech.comgiffordbioscience.com

| Target Protein | Methodology | Key Findings | Reference |

|---|---|---|---|

| ESR1 (Estrogen Receptor 1) | Molecular Docking | Identified as a potential target in a diabetic retinopathy network; docking corroborates computational analysis. | austinpublishinggroup.com |

| Ephx2, Lta4h, Map2k1, Stat3, Mtor, Dgat1 | Molecular Docking | Docking was used to verify these key targets for a formula containing this compound in the context of alcoholic liver disease. | researchgate.net |

| Various Targets | Computational Docking | Used to screen and predict interactions between compounds from Traditional Chinese Medicine databases and protein targets. | nih.gov |

Proteomic and Gene Expression Profiling in Response to this compound

To understand the functional consequences of this compound's interactions with its targets, researchers use proteomic and gene expression profiling. These "omics" technologies provide a snapshot of the global changes in protein and gene activity within a biological system after exposure to the compound. nih.govnih.gov

Proteomic Profiling involves the large-scale study of proteins, their expression levels, and modifications. nih.gov In studies of complex formulas containing this compound, label-free quantitative proteomics has been used to identify proteins that are differentially expressed in animal models of disease (e.g., alcoholic liver disease, atherosclerosis) following treatment. nih.govresearchgate.netresearchgate.net These experiments have revealed that such formulas can significantly alter the levels of proteins involved in specific pathways. For instance, key signaling pathways identified through proteomics include Arachidonic acid metabolism, Retinol metabolism, and the HIF-1 signaling pathway. researchgate.netnih.gov

Gene Expression Profiling analyzes the messenger RNA (mRNA) transcripts in a cell to determine which genes are active and to what extent. 10xgenomics.comthermofisher.com This can be measured using techniques like microarrays or RNA-sequencing. thermofisher.comebi.ac.uk While direct gene expression studies focusing solely on this compound are limited, the results from proteomic analyses strongly suggest that the compound influences the expression of genes that code for the identified proteins. researchgate.net Changes in protein levels are often preceded by changes at the transcript level, making gene expression analysis a complementary and valuable approach to confirm and expand upon proteomic findings. nih.gov

| Biological Context | Methodology | Key Pathways Identified | Key Proteins Identified | Reference |

|---|---|---|---|---|

| Alcoholic Liver Disease | Label-free quantitative proteomics | Arachidonic acid metabolism, Retinol metabolism, HIF-1 signaling pathway | Ephx2, Lta4h, Map2k1, Stat3, Mtor, Dgat1 | researchgate.netnih.gov |

| Atherosclerosis | Antibody protein chip | Inflammation, Lipid Metabolism | 51 differentially expressed proteins identified, including those related to vascular health. | nih.govresearchgate.net |

Therapeutic Research Applications of Epidanshenspiroketallactone

Preclinical Studies in Cardiovascular Pathologies

The compound has been identified as a key active ingredient in traditional medicinal formulas studied for cardiovascular disease management. msdclinicaltrials.comnih.gov Research in this area has explored its effects on atherosclerosis, myocardial injury, and heart failure. nih.gov

Network pharmacology and proteomics strategies have implicated Epidanshenspiroketallactone as a contributor to the anti-atherosclerotic effects of complex herbal preparations. nih.govresearchgate.net Studies on Danshen Yin Modified (DSYM), a traditional formula, have shown therapeutic effects in mouse models of atherosclerosis. researchgate.net These integrated analyses predict that the formula, which includes this compound, regulates biological processes and signaling pathways pertinent to atherosclerosis. nih.govresearchgate.net Animal experiments have supported these predictions, demonstrating the positive effects of the formula in an ApoE-/- mouse model of the disease. researchgate.net

Further research on the Compound Danshen Dripping Pill (CDDP), which also contains this compound, suggests a potential anti-atherosclerosis property. semanticscholar.org The mechanism may involve the regulation of hemodynamics, specifically through pathways related to fluid shear stress and atherosclerosis. semanticscholar.org

Table 1: Preclinical Research on Formulations Containing this compound in Atherosclerosis

| Formulation | Study Type | Model | Key Findings | Reference |

|---|---|---|---|---|

| Danshen Yin Modified (DSYM) | Systematic Biology & Proteomics | ApoE-/- Mouse Model | DSYM demonstrated a therapeutic effect, potentially by regulating AS-related biological processes and signaling pathways. | researchgate.net |

| Compound Danshen Dripping Pill (CDDP) | Network Pharmacology | Not Applicable (Computational) | Predicted to have anti-atherosclerosis properties via regulation of fluid shear stress and atherosclerosis pathways. | semanticscholar.org |

| Yiqi Huoxue Huatan Recipe | Network Pharmacology | Not Applicable (Computational) | Identified key targets such as AKT1 and TP53, which are involved in the prevention of atherosclerosis. | nih.gov |

Myocardial injury, often resulting from ischemia, can lead to heart failure, a condition characterized by complex pathophysiology involving inflammation, apoptosis, and cardiac remodeling. mdpi.comnih.gov DNA damage within myocardial tissue has also been identified as a predictor of heart failure outcomes. nih.gov

While direct studies on this compound in specific myocardial injury models are limited, network pharmacology analyses of Salvia miltiorrhiza (Danshen) and its formulations provide insights into its potential role. A study on Danshen for treating ischemic heart disease identified this compound as a key active ingredient. researchgate.net The analysis revealed that its targets are enriched in pathways critical to myocardial protection, including the positive regulation of protein phosphorylation and signaling pathways like the IL-17, VEGF, and JAK/STAT pathways. researchgate.net Core targets identified, such as AKT1, TNF, IL-6, and Caspase-3 (CASP3), are central to cellular survival, inflammation, and apoptosis, all of which are pivotal processes in myocardial injury. mdpi.comresearchgate.net Similarly, research on compound formulas for high-altitude-induced heart dysfunction suggests involvement of the PI3K/AKT signaling pathway, a key regulator of cell growth and survival. acs.org

Table 2: Predicted Mechanisms of this compound in Myocardial Injury

| Predicted Target | Associated Pathway/Process | Potential Role in Myocardial Protection | Reference |

|---|---|---|---|

| AKT1 | PI3K/AKT Signaling | Promotes cell survival and inhibits apoptosis. | researchgate.net |

| TNF, IL-6 | Inflammation, IL-17 Signaling | Modulation of the inflammatory response following ischemic injury. | researchgate.net |

| CASP3 | Apoptosis | Inhibition of programmed cell death in cardiomyocytes. | researchgate.net |

| VEGF | VEGF Signaling | Involvement in angiogenesis and response to ischemia. | researchgate.net |

Atherosclerosis Intervention

Neuropharmacological Investigations of this compound

Neuroprotective strategies aim to prevent neuronal injury and death resulting from events like ischemic stroke. explorationpub.comnih.gov These strategies often target mechanisms such as excitotoxicity, oxidative stress, inflammation, and apoptosis to preserve brain tissue. nih.gov

The potential neuroprotective effects of this compound have been explored primarily through network pharmacology. researchgate.net An acute ischemic stroke triggers a cascade of detrimental molecular and cellular events that lead to irreversible brain damage. explorationpub.com Research on Danshen, which contains this compound, for conditions with overlapping pathologies like ischemic heart disease, has identified core targets that are highly relevant to neuroprotection. researchgate.net These targets include AKT1, a key component in cell survival pathways, as well as TNF, IL-6, and CASP3, which are integral to inflammatory and apoptotic processes. researchgate.net The modulation of these targets suggests a potential for this compound to counteract the cellular damage that occurs during and after an ischemic event. researchgate.net

Table 3: Predicted Neuroprotective Mechanisms of this compound

| Predicted Target | Relevant Pathological Process in Stroke | Predicted Neuroprotective Action | Reference |

|---|---|---|---|

| AKT1 | Neuronal Apoptosis | Promotes cell survival signaling. | researchgate.net |

| TNF, IL-6 | Neuroinflammation | Modulates inflammatory pathways. | researchgate.net |

| CASP3 | Apoptotic Cascade | Inhibits execution of programmed cell death. | researchgate.net |

Pre-eclampsia is a complex pregnancy disorder characterized by new-onset hypertension and proteinuria, stemming from abnormal placentation. merckmanuals.comnih.gov The pathophysiology involves defective spiral artery remodeling, leading to placental ischemia, oxidative stress, and a systemic inflammatory response. nih.gov Key molecular pathways implicated include those governing endothelial dysfunction, immune response, and cellular stress. nih.gov

Currently, there is a lack of direct preclinical research specifically investigating the role of this compound in the pathological pathways of pre-eclampsia. However, given that the compound is predicted to modulate pathways related to inflammation and apoptosis in other disease contexts semanticscholar.orgresearchgate.net, and since these processes are also central to the pathogenesis of pre-eclampsia , this could represent an area for future investigation.

Ischemic Stroke Neuroprotection

Oncological Research on this compound

Initial research has suggested that this compound may possess cytotoxic activity against cancer cell lines. chemfaces.com Its potential as an anti-cancer agent has been further explored through computational analyses. A systems pharmacology study focused on traditional Chinese medicines used for breast cancer identified this compound as a potential bioactive molecule derived from Radix Salviae. nih.gov In this analysis, the compound was evaluated based on its drug-likeness (DL), a qualitative measure of its potential to be a drug candidate. nih.gov

Table 4: Oncological Research Profile of this compound

| Study Focus | Methodology | Key Finding | Reference |

|---|---|---|---|

| General Biological Activity | Not Specified | May have cytotoxic activity against cancer cell lines. | chemfaces.com |

| Breast Cancer | Systems Pharmacology | Identified as a candidate bioactive molecule with a drug-likeness (DL) score of 0.31. | nih.gov |

Ovarian Cancer Cellular Models

Research into the effects of this compound's parent compounds, tanshinones, has revealed significant anti-cancer activity in various ovarian cancer cellular models. These compounds have been shown to inhibit tumor growth and progression through multiple molecular pathways.

Studies using human ovarian cancer cell lines, such as A2780 and ID-8, demonstrate that these compounds can suppress cell proliferation, migration, and invasion. One of the key mechanisms identified is the induction of apoptosis (programmed cell death) and the promotion of autophagy, a cellular self-degradation process, via the inactivation of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth and survival, and its inhibition is a key strategy in cancer therapy.

Furthermore, compounds like Tanshinone IIA have been found to induce cell cycle arrest at the G2/M phase and trigger apoptosis by modulating the PI3K/AKT/JNK signaling pathway. Another related compound, Cryptotanshinone, effectively suppresses the growth of ovarian cancer cells by simultaneously inhibiting two major energy production pathways: glycolysis and oxidative phosphorylation (OXPHOS). nih.gov This dual inhibition leads to a significant reduction in ATP generation, thereby inducing apoptosis and suppressing tumor growth. nih.gov The anti-angiogenic effects are also notable, with studies showing a reduction in the expression of vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX2), both of which are critical for the formation of new blood vessels that supply tumors.

| Compound | Cell Line(s) | Key Findings | Affected Pathway/Mechanism | Reference |

|---|---|---|---|---|

| Tanshinone IA | Ovarian Cancer Cells | Suppresses proliferation, induces apoptosis and autophagy | PI3K/AKT/mTOR | |

| Tanshinone IIA | A2780, ID-8 | Inhibits growth, migration, and angiogenesis; induces G2/M arrest and apoptosis | PI3K/AKT/JNK, VEGF, COX2 | |

| Cryptotanshinone | A2780 | Inhibits migration and invasion; suppresses glycolysis and OXPHOS | MMP-2/MMP-9, GLUT1, LDHA, HK2 | nih.gov |

| Dihydrotanshinone (B163075) I | Ovarian Cancer Cells | Inhibits proliferation in vitro and in vivo | PI3K/AKT |

Nephrological Research on this compound

In the context of nephrology, this compound and its analogues from Salvia miltiorrhiza have demonstrated significant potential in mitigating renal fibrosis, a common pathological outcome of chronic kidney disease (CKD). imrpress.com Renal fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM), leading to scarring and loss of kidney function. nephrix-biosolutions.com

Research using animal models of renal fibrosis, such as the unilateral ureteral obstruction (UUO) model and streptozotocin-induced diabetic nephropathy, has shown that compounds like Tanshinone IIA and Salvianolic Acid B can reduce renal injury and fibrosis. researchgate.net The primary mechanism involves the inhibition of the transforming growth factor-β1 (TGF-β1)/Smad3 signaling pathway. imrpress.com TGF-β1 is a major pro-fibrotic cytokine that drives the transformation of fibroblasts into myofibroblasts and stimulates ECM production. By down-regulating this pathway, these compounds effectively reduce the expression of key fibrotic markers, including α-smooth muscle actin (α-SMA), fibronectin, and collagen.

In vitro studies using rat kidney fibroblasts (NRK-49F) and human kidney epithelial cells (HK2) have corroborated these findings. imrpress.com For instance, ethyl acetate (B1210297) extracts of Salvia miltiorrhiza, rich in these compounds, were found to mitigate TGF-β1-stimulated myofibroblast activation and inhibit the expression of fibronectin in high-glucose-cultured mesangial cells. mdpi.com Another mechanism involves mediating the NF-κB signaling pathway to reduce renal inflammation, which is a key trigger for fibrosis.

| Compound/Extract | Model | Key Findings | Affected Pathway/Mechanism | Reference |

|---|---|---|---|---|

| Tanshinone IIA | Streptozotocin-induced, 5/6 nephrectomy | Excellent anti-fibrotic properties | Reduces endoplasmic reticulum stress, PERK signaling | |

| Salvianolic Acid B | Unilateral Ureteral Obstruction (UUO) | Reduces renal injury and fibrosis | Downregulates HPSE/FGF-2/TGF-β1 | researchgate.net |

| Salvianolic Acid C | UUO, Aristolochic Acid I (AAI) | Reduces tubulointerstitial fibrosis, inhibits EMT | Inhibits TGF-β/Smad3 signaling | imrpress.com |

| Protocatechualdehyde | Renal Fibrosis Model | Decreases renal inflammation and fibrosis | NF-κB/TGF-β1/Smad3 |

Gastrointestinal Research on this compound

Chronic atrophic gastritis (CAG) is a precancerous condition characterized by the loss of gastric glands and inflammation of the gastric mucosa. esge.comfrontiersin.org Traditional medicine has identified Salvia miltiorrhiza as a key therapeutic herb for this condition. nih.govnih.gov Research into its active components, such as this compound and related tanshinones, has begun to uncover the molecular basis for these effects.

Studies suggest that Tanshinone IIA can alleviate gastric mucosal inflammation by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory responses. researchgate.net In parallel, another major component of Salvia miltiorrhiza, Salvianolic Acid B, contributes by exerting antioxidant effects that help reduce the oxidative stress associated with CAG and improve microcirculation in the gastric mucosa. researchgate.net A study on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced CAG in vitro showed that tanshinones could suppress the apoptosis of human gastric epithelial cells (GES-1) by inhibiting the EGFR-STAT3 signaling pathway. exploverpub.com This suggests a protective role for these compounds in maintaining the integrity of the gastric mucosal barrier, which is compromised in CAG. researchgate.net Network pharmacology analyses have consistently identified Salvia miltiorrhiza as a hub in traditional Chinese medicine formulations for CAG, with its targets being involved in critical pathways related to cancer and inflammation, such as the MAPK and AKT1 pathways. nih.gov

Hepatological Research on this compound

Alcoholic liver disease (ALD) encompasses a spectrum of conditions ranging from fatty liver to hepatitis and cirrhosis, driven by chronic and excessive alcohol consumption. apollohospitals.com Compounds from Salvia miltiorrhiza, including this compound analogues, have shown significant hepatoprotective effects in preclinical models of ALD. mdpi.complos.org

In a well-established mouse model of ALD, administration of Danshen extract was found to improve liver pathology, including fat accumulation and liver damage. plos.org The protective mechanism involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid metabolism. mdpi.complos.org Alcohol consumption suppresses PPARα, leading to lipid accumulation; Danshen administration was shown to prevent this suppression. plos.org

Furthermore, these compounds attenuate the buildup of 4-Hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation, thereby reducing oxidative stress. plos.org Research on Cryptotanshinone demonstrated that it protects against ethanol-induced liver injury by activating the AMPK/SIRT1 and Nrf2 signaling pathways. mdpi.com This activation helps inhibit lipogenesis, oxidative stress, and inflammation. mdpi.com In ethanol-fed mice, Cryptotanshinone treatment effectively decreased elevated serum triglyceride levels and reduced the expression of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1 in the liver. mdpi.com

| Compound/Extract | Model | Key Findings | Affected Pathway/Mechanism | Reference |

|---|---|---|---|---|

| Danshen Injection | Lieber-DeCarli Mouse Model | Attenuated pathological changes, reduced liver weight and triglycerides | PPARα activation, 4-HNE degradation | mdpi.complos.org |

| Cryptotanshinone (CT) | Ethanol-fed Mice, HepG2 cells | Decreased serum triglycerides, inhibited lipogenesis, oxidative stress, and inflammation | AMPK/SIRT1, Nrf2 | mdpi.com |

| Tanshinone IIA | RAW 264.7 cells | Protected from lipopolysaccharide and ethanol-induced hepatotoxicity | Anti-inflammatory, Antioxidant | mdpi.com |

Dermatological Research on this compound

Dermatological research has explored various natural compounds for skin-related conditions. This compound is found in Salvia miltiorrhiza (Danshen), a plant used in some traditional formulations for skin health. merryclinic.comgoogle.com

Melasma Pathogenesis and Treatment

Melasma is a common skin condition characterized by hyperpigmented patches, typically on the face. Its development is complex and multifactorial, involving genetic predisposition, sun exposure, and hormonal influences. merryclinic.com The condition arises from the overproduction of melanin (B1238610) by hyperfunctional melanocytes. merryclinic.com

While herbal formulations containing Salvia miltiorrhiza are sometimes used for melasma, specific research isolating the effect of this compound is limited. merryclinic.com A study focused on the combination of Panax notoginseng and Salvia miltiorrhiza identified salvianolic acid B as a key active component in slowing the progression of melasma by inhibiting lipid peroxidation and tyrosinase activity. nih.gov Another study mentions this compound in the context of a Chinese herbal medicine preparation for psoriasis, a different inflammatory skin condition. google.com However, direct experimental studies detailing the specific role or efficacy of this compound in the pathogenesis or treatment of melasma are not prominent in the current scientific literature.

Musculoskeletal and Connective Tissue Research on this compound

The integrity of musculoskeletal and connective tissues relies on the balance between bone formation and resorption. nih.govradiopaedia.orgresearchgate.net An imbalance favoring resorption can lead to conditions like osteoporosis.

Bone Resorption and Cathepsin K Inhibition

Bone resorption is a natural process where osteoclasts break down bone tissue, releasing minerals into the bloodstream. nih.govradiopaedia.org The enzyme Cathepsin K is a crucial cysteine protease expressed by osteoclasts and is primarily responsible for the degradation of type I collagen, the main component of the organic bone matrix. ijisrt.com Due to this central role, inhibiting Cathepsin K is a significant therapeutic target for treating diseases involving excessive bone resorption. ijisrt.commdpi.com

Research has turned to phytochemicals as potential Cathepsin K inhibitors. ijisrt.comcaldic.com Compounds derived from Salvia miltiorrhiza, the source of this compound, have been a focus of this research. caldic.comresearchgate.net Specifically, a class of compounds known as tanshinones has demonstrated the ability to inhibit Cathepsin K. ijisrt.commdpi.com Studies have shown that certain tanshinones can selectively block the collagen-degrading activity of Cathepsin K. ijisrt.commdpi.com For instance, Dihydrotanshinone I and Tanshinone IIA have been identified as specific inhibitors. mdpi.com One study evaluated 31 different tanshinones for their anti-collagenase activity. nih.gov While this compound is a known constituent of Salvia miltiorrhiza, specific data on its direct inhibitory effect on Cathepsin K was not found to be a primary focus in the reviewed research, which centered on other tanshinones. nih.govtmrjournals.comsemanticscholar.org

**Table 1: Investigated Cathepsin K Inhibitory Activity of Selected Tanshinones from *Salvia miltiorrhiza***

| Compound | Type | Investigated Activity | Reference |

|---|---|---|---|

| Dihydrotanshinone I | Tanshinone | Selectively blocks collagenase activity of Cathepsin K | mdpi.comnih.gov |

| Tanshinone IIA | Tanshinone | Identified as a Cathepsin K inhibitor | |

| Cryptotanshinone | Tanshinone | Inhibits osteoclast proliferation and differentiation |

This table is based on available research and does not imply this compound has been studied for this specific activity.

Urological Research on this compound

Urological research investigates conditions affecting the urinary system. One such condition is Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS), a chronic and often debilitating disorder.

Interstitial Cystitis/Bladder Pain Syndrome

Interstitial Cystitis, also known as Bladder Pain Syndrome (IC/BPS), is a chronic condition causing bladder pressure, pain, and a frequent, urgent need to urinate. baus.org.uk The exact cause is not fully understood, but proposed mechanisms include urothelial dysfunction, inflammation, and mast cell activation. urology.or.krnih.gov

Network pharmacology, a research method that analyzes the complex interactions between drug compounds and biological systems, has been used to explore potential treatments for IC/BPS from traditional medicine. nih.govnih.gov One such study investigated the active components of Salvia miltiorrhiza for treating IC/BPS. nih.govresearchgate.net In this analysis, this compound was identified as one of 65 potential active ingredients from the plant. nih.govresearchgate.net The study used network analysis to predict the targets of these compounds, suggesting a multi-component and multi-target approach to alleviating IC/BPS symptoms like inflammation and oxidative stress. nih.govresearchgate.netresearchgate.net While the study highlighted Luteolin as having the highest potential among the identified compounds, the inclusion of this compound marks it as a compound of interest for further investigation in the context of IC/BPS. nih.gov

Table 2: Identification of this compound in a Network Pharmacology Study of Salvia miltiorrhiza for IC/BPS

| Study Focus | Method | Plant Source | Identified Potential Active Compound | Key Findings | Reference |

|---|---|---|---|---|---|

| Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS) | Network Pharmacology | Salvia miltiorrhiza Bunge | This compound | Identified as one of 65 potential active ingredients for treating IC/BPS through multi-target mechanisms. | nih.govresearchgate.net |

Advanced Computational and Systems Biology Research on Epidanshenspiroketallactone

Network Pharmacology for Multi-Target Prediction and Pathway Mapping

Network pharmacology is a powerful in-silico approach that integrates systems biology, bioinformatics, and polypharmacology to investigate the interactions between drug compounds and biological networks. This method is particularly suited for analyzing compounds from traditional medicine, like Epidanshenspiroketallactone, which are known to act on multiple targets rather than a single entity. amegroups.orgsemanticscholar.org The core principle involves constructing and analyzing "compound-target-pathway-disease" networks to predict the molecular mechanisms of a drug.

Research utilizing network pharmacology has identified this compound as a key active ingredient in various herbal formulas. amegroups.orgnih.govscienceopen.com Through this approach, numerous potential protein targets for the compound have been predicted. These targets are identified by mapping the compound to various databases, and the resulting interactions are then analyzed to understand their collective effect on biological pathways. scienceopen.comportlandpress.com

Enrichment analyses, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG), are then performed on these predicted targets to identify the biological processes and signaling pathways that are most likely to be modulated by this compound. amegroups.orgacs.org Studies have consistently shown that the targets of this compound are significantly enriched in pathways crucial to cellular health and disease, including inflammation, cell apoptosis, and angiogenesis. researchgate.nete-century.us Key signaling pathways frequently associated with this compound's predicted targets include the PI3K-Akt, MAPK, IL-17, and TNF signaling pathways. amegroups.orgrevistaclinicapsicologica.com This multi-target, multi-pathway characteristic suggests a synergistic and holistic therapeutic potential. amegroups.org

Table 1: Predicted Protein Targets and Associated Pathways of this compound via Network Pharmacology This table is a representative compilation from multiple network pharmacology studies. The list of targets is not exhaustive.

| Predicted Target | Target Name | Associated Signaling Pathway(s) | Reference(s) |

|---|---|---|---|

| PTGS1 | Prostaglandin-Endoperoxide Synthase 1 | Arachidonic acid metabolism | e-century.us |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | Arachidonic acid metabolism, TNF signaling, IL-17 signaling | scienceopen.comresearchgate.nete-century.us |

| ESR1 | Estrogen Receptor 1 | Estrogen signaling pathway | e-century.us |

| SCN5A | Sodium Voltage-Gated Channel Alpha Subunit 5 | Cardiac muscle contraction | e-century.us |

| MAPK14 | Mitogen-Activated Protein Kinase 14 | MAPK signaling pathway, TNF signaling | scienceopen.comportlandpress.com |

| VEGFA | Vascular Endothelial Growth Factor A | PI3K-Akt signaling, HIF-1 signaling | scienceopen.comnih.gov |

| AKT1 | AKT Serine/Threonine Kinase 1 | PI3K-Akt signaling, HIF-1 signaling | portlandpress.com |

| IL6 | Interleukin 6 | JAK-STAT signaling, PI3K-Akt signaling, TNF signaling | portlandpress.com |

| TNF | Tumor Necrosis Factor | TNF signaling pathway, NF-kappa B signaling | portlandpress.comacs.org |

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | MAPK signaling pathway | scienceopen.com |

Transcriptomic and Gene Expression Analysis of this compound Effects

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome under specific circumstances. nih.gov By analyzing the transcriptome, researchers can identify which genes are activated or suppressed by a compound like this compound, offering direct evidence of its biological effects at the genetic level. researchgate.net

In studies involving herbal formulas containing this compound, transcriptomic analysis of affected tissues has revealed significant changes in gene expression profiles. nih.govtmrjournals.com These analyses identify differentially expressed genes (DEGs) between treated and untreated groups. researchgate.netnih.gov For instance, in models of ischemic stroke treated with a Salvia miltiorrhiza-containing formula, hundreds of genes were found to be upregulated or downregulated. nih.gov